

Application Notes and Protocols for TMB-Based Assays

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Compound of Interest

Compound Name: *Tetramethylbenzidine
dihydrochloride*

Cat. No.: *B1253028*

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Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). The reaction of TMB with HRP in the presence of a peroxide substrate results in a soluble, blue-colored product. This reaction can be stopped by the addition of an acid, which changes the color to yellow. The intensity of the color produced is directly proportional to the amount of HRP, and consequently, the amount of the target analyte in the sample. This application note provides detailed information on the optimal wavelength for reading the TMB reaction product and protocols for its use in ELISA.

Chemistry of the TMB Reaction

The enzymatic reaction catalyzed by HRP involves the transfer of electrons from the TMB substrate to hydrogen peroxide, resulting in the oxidation of TMB. This oxidation occurs in two steps. The first step is a one-electron oxidation that produces a blue charge-transfer complex. This complex can be measured spectrophotometrically. In the second step, a further one-electron oxidation leads to the formation of a yellow diimine product. The addition of a stop

solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), halts the enzymatic reaction and stabilizes the yellow diimine product for accurate measurement.

Data Presentation: Wavelength and Molar Extinction Coefficients

The choice of wavelength for measuring the absorbance of the TMB reaction product depends on whether the reaction is stopped. The following table summarizes the key quantitative data for the different forms of the TMB reaction product.

Form of TMB Product	Color	Optimal Wavelength (λ _{max})	Molar Extinction Coefficient (ε)	Notes
Oxidized TMB	Blue	~652 nm (also a smaller peak at 370 nm)	3.9 x 10 ⁴ M ⁻¹ cm ⁻¹ [1][2]	Kinetic or endpoint assays can be read at this wavelength.
Acid-Stopped TMB	Yellow	450 nm	5.9 x 10 ⁴ M ⁻¹ cm ⁻¹ [1][2]	Endpoint assays are typically read at this wavelength after stopping the reaction. The signal is amplified compared to the blue product.
Unoxidized TMB	Colorless	~285 nm	Not applicable for product measurement	This is the absorbance maximum of the substrate before the enzymatic reaction.[3]

Experimental Protocols

General TMB-Based ELISA Protocol

This protocol provides a general workflow for a sandwich ELISA using a TMB substrate. Specific incubation times, antibody concentrations, and other parameters should be optimized for each specific assay.

Materials:

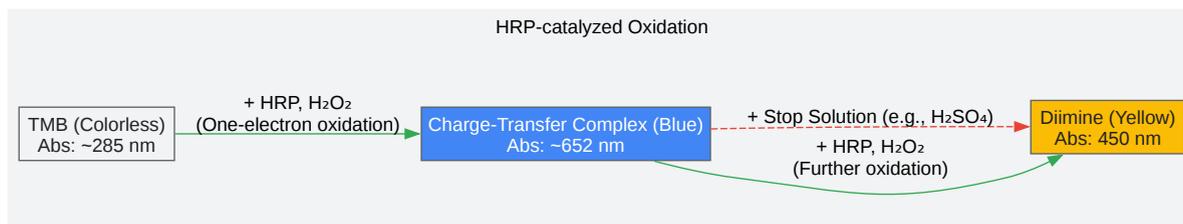
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Capture Antibody
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Sample/Standard Diluent
- Samples and Standards
- Detection Antibody (biotinylated)
- Streptavidin-HRP conjugate
- TMB Substrate Solution
- Stop Solution (e.g., 2M H₂SO₄)
- 96-well microplate
- Microplate reader

Protocol Steps:

- Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

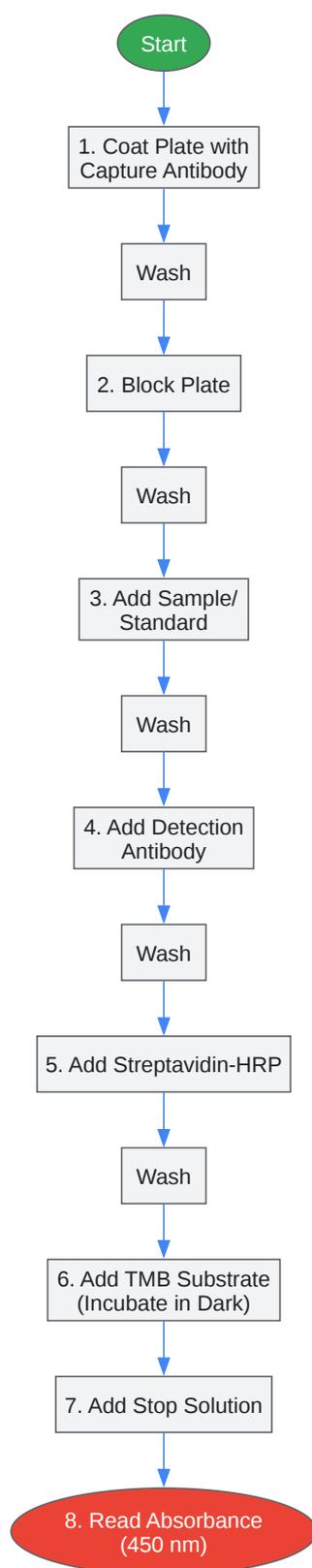
- Washing (1): Aspirate the coating solution and wash the plate three times with 200 μ L of wash buffer per well.
- Blocking: Add 200 μ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing (2): Aspirate the blocking buffer and wash the plate three times with 200 μ L of wash buffer per well.
- Sample/Standard Incubation: Add 100 μ L of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing (3): Aspirate the samples/standards and wash the plate three times with 200 μ L of wash buffer per well.
- Detection Antibody Incubation: Add 100 μ L of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing (4): Aspirate the detection antibody and wash the plate three times with 200 μ L of wash buffer per well.
- Streptavidin-HRP Incubation: Add 100 μ L of diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature, protected from light.
- Washing (5): Aspirate the Streptavidin-HRP and wash the plate five times with 200 μ L of wash buffer per well.
- TMB Substrate Incubation: Add 100 μ L of TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes. Monitor the color development.
- Stopping the Reaction: Add 100 μ L of stop solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution. A reference wavelength of 620-650 nm can also be used for kinetic assays before adding the stop solution.[4]

Visualizations



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Caption: Chemical pathway of the TMB reaction.



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Caption: Experimental workflow for a TMB-based ELISA.

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